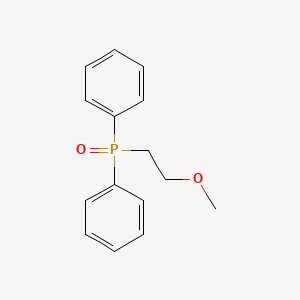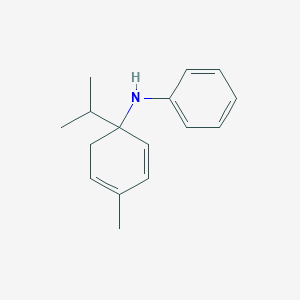
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a cyclohexadiene ring substituted with a methyl group, a phenyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexa-2,4-dien-1-one with N-phenylpropan-2-amine under acidic conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkylated derivatives
Applications De Recherche Scientifique
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-phenylaniline
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- 4- (1-methyl-1-phenylethyl)-N- [4- (1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.
Propriétés
Formule moléculaire |
C16H21N |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C16H21N/c1-13(2)16(11-9-14(3)10-12-16)17-15-7-5-4-6-8-15/h4-11,13,17H,12H2,1-3H3 |
Clé InChI |
WGSQNXBEESZJCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C=C1)(C(C)C)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


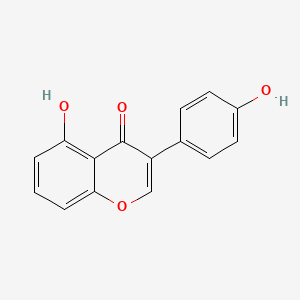
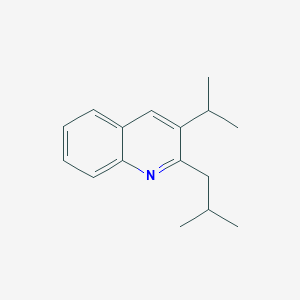
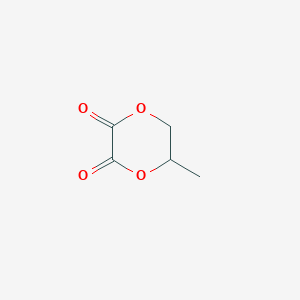
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)

![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
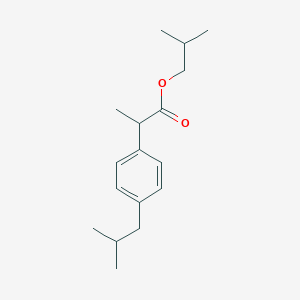
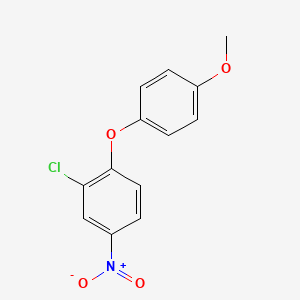
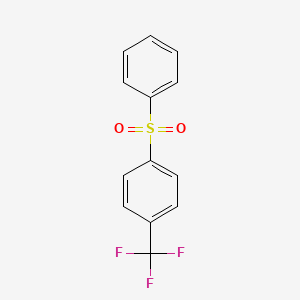
![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
